2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol
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Overview
Description
2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . This compound is characterized by the presence of an amino group, a chloropyridine ring, and an ethan-1-ol moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 3-amino-6-chloropyridine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and chloro groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and chloro groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-[(6-Aminopyridin-3-yl)oxy]ethan-1-ol: Similar structure but lacks the chloro group.
6-Chloropyridin-2-ol: Contains the chloropyridine moiety but lacks the ethan-1-ol group.
1-(3-Chloropyridin-2-yl)ethan-1-amine: Similar structure but with an ethan-1-amine group instead of ethan-1-ol.
Uniqueness
2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol is unique due to the presence of both the amino and chloro groups on the pyridine ring, as well as the ethan-1-ol moiety.
Properties
Molecular Formula |
C7H9ClN2O2 |
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Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-(3-amino-6-chloropyridin-2-yl)oxyethanol |
InChI |
InChI=1S/C7H9ClN2O2/c8-6-2-1-5(9)7(10-6)12-4-3-11/h1-2,11H,3-4,9H2 |
InChI Key |
IAQCJPPYPDHRPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)OCCO)Cl |
Origin of Product |
United States |
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